3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride

Descripción general

Descripción

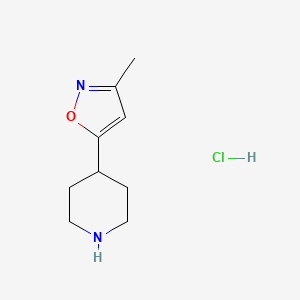

3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a methyl group at the 3-position and a piperidin-4-yl group at the 5-position of the isoxazole ring. It is often used in scientific research and various industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be formed through the cyclization of hydroxylamine derivatives with β-keto esters or β-diketones.

Introduction of the Piperidin-4-yl Group: The piperidin-4-yl group can be introduced through nucleophilic substitution reactions involving appropriate halogenated intermediates.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

Substitution: Amines, alcohols, and halogenated intermediates.

Major Products Formed:

Oxidation: Oxidized derivatives of the isoxazole ring.

Reduction: Reduced derivatives of the isoxazole ring.

Substitution: Substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Immunological Applications

Recent studies have highlighted the immunomodulatory properties of isoxazole derivatives, including 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride. These compounds have been shown to influence immune responses significantly.

Inhibition of Inflammatory Responses

Research indicates that this compound can suppress both humoral and cellular immune responses. For instance, it effectively reduced the humoral response to sheep red blood cells (SRBC) and cellular response to ovalbumin (OVA) in mouse models when administered intraperitoneally or orally . The compound also demonstrated local anti-inflammatory effects by inhibiting footpad edema induced by Freund's complete adjuvant .

Cytokine Modulation

The compound has been observed to modulate cytokine levels, particularly in reducing tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in splenocyte cultures induced by lipopolysaccharide (LPS) . This modulation suggests a potential role in managing autoimmune diseases where these cytokines are often elevated.

Therapeutic Potential in Autoimmune Diseases

Given its immunosuppressive activity, this compound may be beneficial in treating autoimmune conditions such as rheumatoid arthritis and lupus erythematosus. The compound's ability to inhibit pathways involved in inflammation makes it a candidate for further investigation in preclinical studies focused on autoimmune disorders .

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis which has shown efficiency in producing isoxazole derivatives . The compound's structure allows for modifications that can enhance its biological activity.

Chemical Characteristics

The compound has distinct chemical properties that contribute to its biological activity. It acts as a preferential inhibitor of cysteine proteases, particularly Cathepsin S, which are implicated in various metabolic and immune-mediated diseases .

Immunosuppressive Activity Case Study

| Study | Model | Administration Route | Effect |

|---|---|---|---|

| Study A | Mice | Intraperitoneal | Suppressed humoral response to SRBC |

| Study B | Mice | Oral | Reduced cellular response to OVA |

| Study C | Mice | Local (footpad) | Inhibited footpad edema |

This table summarizes key findings from various studies demonstrating the immunosuppressive effects of this compound across different models and administration routes.

Mecanismo De Acción

The mechanism by which 3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific biological system or disease being targeted.

Comparación Con Compuestos Similares

3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride can be compared with other similar compounds, such as:

5-Methyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride: Both compounds share structural similarities but differ in their functional groups and properties.

3-(Piperidin-4-yl)isoxazole: This compound lacks the methyl group present in this compound, leading to different chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity and biological activity.

Actividad Biológica

3-Methyl-5-(piperidin-4-yl)isoxazole hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on various research findings.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its diverse biological activities. The presence of the piperidine moiety enhances its pharmacological profile by potentially increasing solubility and bioavailability.

Anticancer Activity

Research has indicated that derivatives of isoxazole compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds, such as 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives, possess potent inhibitory effects against the PI3Kδ pathway, which is crucial in cancer cell proliferation and survival. These compounds demonstrated IC50 values as low as 0.286 μmol/L against breast cancer cell lines (BT-474) .

Table 1: Anticancer Activity of Isoxazole Derivatives

| Compound | Target | IC50 (μmol/L) |

|---|---|---|

| Compound 20 | PI3Kδ | 0.286 |

| Compound 21 | PI3Kδ | 0.452 |

Antimicrobial Activity

Isoxazole derivatives have also been evaluated for their antimicrobial properties. In a study involving various synthesized isoxazole compounds, significant antimicrobial activity was observed against several bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The biological activity of this compound may be attributed to its interaction with specific molecular targets. The isoxazole ring can engage in hydrogen bonding and π-π interactions with proteins, potentially inhibiting their function. This mechanism is particularly relevant in anticancer and antimicrobial activities .

Study on Anticancer Properties

A detailed study conducted on a series of isoxazole derivatives showed that modifications to the piperidine substituent significantly affected cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer). The presence of electron-withdrawing groups on the aromatic ring enhanced the antiproliferative effects .

Study on Antimicrobial Effects

Another investigation highlighted the antimicrobial efficacy of synthesized isoxazoles against Gram-positive and Gram-negative bacteria. The findings suggested that structural variations in the piperidine moiety could lead to enhanced antibacterial activity, making these compounds potential candidates for antibiotic development .

Propiedades

IUPAC Name |

3-methyl-5-piperidin-4-yl-1,2-oxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.ClH/c1-7-6-9(12-11-7)8-2-4-10-5-3-8;/h6,8,10H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSSCFMEPPBNKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.